(1-(4-Chlorophenyl)cyclobutyl)methanol

Description

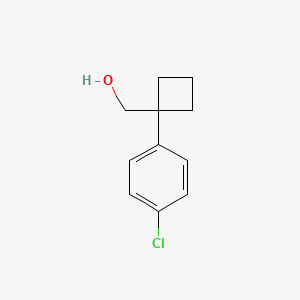

(1-(4-Chlorophenyl)cyclobutyl)methanol is a synthetic organic compound characterized by a cyclobutane ring substituted with a 4-chlorophenyl group and a hydroxymethyl (-CH2OH) moiety.

Properties

IUPAC Name |

[1-(4-chlorophenyl)cyclobutyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5,13H,1,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJYYNPUIKWSOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CO)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Chlorophenyl)cyclobutyl)methanol typically involves the reduction of 1-(4-Chlorophenyl)cyclobutanecarboxylic acid. One common method includes the use of lithium aluminium tetrahydride (LiAlH4) in diethyl ether as a reducing agent . The reaction is carried out under reflux conditions, followed by the addition of methanol to quench the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: (1-(4-Chlorophenyl)cyclobutyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Further reduction can lead to the formation of cyclobutyl derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminium tetrahydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

Oxidation: Formation of 1-(4-Chlorophenyl)cyclobutanone.

Reduction: Formation of cyclobutyl derivatives.

Substitution: Formation of substituted phenylcyclobutylmethanol derivatives.

Scientific Research Applications

(1-(4-Chlorophenyl)cyclobutyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(4-Chlorophenyl)cyclobutyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Halogen Variation: Bromo vs. Chloro Derivatives

- (1-(4-Bromophenyl)cyclobutyl)methanol (CAS: 1227159-85-4): This brominated analog replaces the chlorine atom with bromine.

Positional Isomerism of Chlorine

- Sibutramine Related Compounds A and B: These isomers feature 2-chloro- and 3-chlorophenyl substitutions, respectively. Chromatographic data (relative retention times: 0.73 for A, 0.83 for B vs. 1.14 for 4-chloro derivatives) indicate that the 4-chloro configuration confers greater retention in gas chromatography, likely due to enhanced hydrophobicity . Pharmacologically, positional isomers may exhibit divergent receptor interactions; for example, 4-chloro derivatives in sibutramine analogs are linked to serotonin and norepinephrine reuptake inhibition, while ortho/meta substitutions remain unexplored .

Functional Group Modifications

Methanol vs. Amine Derivatives

- Sibutramine (N-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl-N,N-dimethylamine): The substitution of the hydroxymethyl group with a dimethylamine chain enables sibutramine’s dual reuptake inhibition of serotonin and norepinephrine, contributing to its anorectic effects. In contrast, the hydroxymethyl group in (1-(4-Chlorophenyl)cyclobutyl)methanol lacks the basic nitrogen necessary for monoamine transporter interaction, suggesting distinct pharmacological profiles .

- Didesmethylsibutramine (N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine) : Demethylation of sibutramine reduces its metabolic stability but retains partial SNRI activity. This highlights the critical role of amine substituents in pharmacokinetics .

Ketone and Alcohol Impurities

- Impurity J (1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one): The ketone group reduces hydrogen-bonding capacity compared to the hydroxymethyl group in this compound, likely decreasing aqueous solubility. Impurity J’s metabolic pathway may involve reduction to the alcohol form .

- Impurity I ((1RS)-1-[1-(4-Chlorophenyl)-cyclobutyl]-3-methylbutan-1-ol) : This stereoisomeric alcohol shares functional group similarity with the target compound but includes an additional methylbutyl chain, which may enhance lipophilicity and alter metabolic oxidation rates .

Physicochemical and Pharmacokinetic Properties

| Compound | Solubility | Melting Point (°C) | Key Functional Group | Pharmacological Role |

|---|---|---|---|---|

| This compound | Not reported; likely moderate in polar solvents | N/A | -CH2OH | Unknown; structural analog studies ongoing |

| Sibutramine HCl | 2.9 mg/L (water, pH 5.2) | 191–192 | -N(CH3)2 | SNRI anti-obesity agent |

| Impurity I | Likely lower than sibutramine | N/A | -CH(CH3)CH2OH | Metabolic intermediate |

| (1-(4-Bromophenyl)cyclobutyl)methanol | Not reported | N/A | -CH2OH | Research chemical |

Key Observations :

- The hydroxymethyl group in this compound may confer higher aqueous solubility compared to sibutramine’s amine group, but lower than its ketone impurity (J) .

- Sibutramine’s dimethylamine group is critical for CNS penetration and reuptake inhibition, a feature absent in the target compound .

Industrial and Regulatory Considerations

- Synthesis Challenges : Impurity profiling of sibutramine (e.g., Related Compounds A–D) reveals that cyclobutyl ring synthesis and halogen positioning require precise control to avoid byproducts with altered bioactivity .

- Regulatory Limits: USP standards cap total impurities in sibutramine at 0.3%, emphasizing the need for high-purity synthesis of this compound to avoid toxicological risks .

Biological Activity

(1-(4-Chlorophenyl)cyclobutyl)methanol, also known as a derivative of cyclobutane, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a chlorophenyl group, is being investigated for its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities.

- IUPAC Name : this compound

- CAS Number : 50921-41-0

- Molecular Formula : C12H13ClO

- Molecular Weight : 222.68 g/mol

The biological activities of this compound are believed to be mediated through various biochemical pathways, including:

- Antibacterial Activity : Similar compounds have shown efficacy against a range of bacterial strains, suggesting that this compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes.

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase and urease, which are critical in various physiological processes and disease states.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against several strains. The following table summarizes the observed Minimum Inhibitory Concentrations (MICs) for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella typhi | 16 |

| Bacillus subtilis | 32 |

These results indicate that the compound has moderate to strong antibacterial properties, particularly against Salmonella typhi.

Enzyme Inhibition Studies

Inhibition studies have revealed that this compound can effectively inhibit urease and acetylcholinesterase. The following table presents the IC50 values for these enzymes:

| Enzyme | IC50 (µM) |

|---|---|

| Urease | 5.2 |

| Acetylcholinesterase | 2.8 |

These findings suggest that the compound could be a candidate for further development as a therapeutic agent targeting these enzymes.

Case Studies and Research Findings

A research study conducted by Aziz-ur-Rehman et al. (2011) evaluated various derivatives of chlorophenyl compounds for their pharmacological potential. The study highlighted that compounds similar to this compound exhibited promising antibacterial and enzyme inhibition activities, supporting its potential utility in drug development.

Another investigation focused on the structure-activity relationship (SAR) of cyclobutane derivatives, revealing that modifications in the chlorophenyl ring significantly influenced biological activity. This emphasizes the importance of chemical structure in determining the pharmacological effects of such compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.